molecular formula C18H15N3O6S B11568695 2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone

2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone

Cat. No.: B11568695
M. Wt: 401.4 g/mol
InChI Key: FYWGTCVIFCANIF-UHFFFAOYSA-N
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Description

2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that features a combination of oxadiazole, sulfanyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3,4-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with carbon disulfide and potassium hydroxide to form the oxadiazole ring.

    Attachment of the Sulfanyl Group: The oxadiazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Formation of the Ethanone Derivative: The final step involves the reaction of the sulfanyl-oxadiazole derivative with 4-nitrobenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring is known to interact with various biological targets, while the nitrophenyl group can enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • 1-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROP-2-ENONE

Uniqueness

The presence of the oxadiazole ring and the combination of sulfanyl and nitrophenyl groups make 2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE unique compared to other similar compounds. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15N3O6S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C18H15N3O6S/c1-25-15-8-5-12(9-16(15)26-2)17-19-20-18(27-17)28-10-14(22)11-3-6-13(7-4-11)21(23)24/h3-9H,10H2,1-2H3

InChI Key

FYWGTCVIFCANIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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